molecular formula C17H18ClNO3S2 B5972473 methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate

methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate

Cat. No. B5972473
M. Wt: 383.9 g/mol
InChI Key: ROCOAWJTHZWBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate, also known as CMPT, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate is its potential as a cancer treatment due to its ability to selectively target cancer cells while sparing normal cells. Additionally, methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate could focus on improving its solubility and bioavailability, as well as exploring its potential as a cancer treatment and antibiotic. Additionally, further studies could investigate the mechanism of action of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate and its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate involves the reaction of 2-chloro-5-(methylthio)benzoic acid with propyl bromide in the presence of triethylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 2-aminothiophene-3-carboxylate to give methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate.

Scientific Research Applications

Methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit anticancer properties, making it a potential candidate for cancer treatment. Studies have shown that methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-4-5-11-9-13(17(21)22-2)16(24-11)19-15(20)12-8-10(23-3)6-7-14(12)18/h6-9H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCOAWJTHZWBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-propylthiophene-3-carboxylate

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